2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine
Description
Chemical Structure: The compound consists of a tetrazole core (1,2,3,4-tetrazol-5-amine) substituted at position 2 with an ethyl group and at the amine position with a 3,4,5-trimethoxybenzyl group. The 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in bioactive molecules, often associated with anticancer, anti-inflammatory, or metabolic modulation activities .
Molecular Formula: C₁₃H₂₀N₄O₃
Molecular Weight: 280.32 g/mol (calculated).
Key Features:
Properties
Molecular Formula |
C13H19N5O3 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5O3/c1-5-18-16-13(15-17-18)14-8-9-6-10(19-2)12(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3,(H,14,16) |
InChI Key |
WVHMTDMSSRPOFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Synthesis via Bismuth Nitrate Catalysis
Reaction Mechanism and Substrate Scope
The three-component strategy, as detailed in recent work by Silva et al., employs Bi(NO₃)₃·5H₂O as a thiophilic Lewis acid to mediate the condensation of amines, aldehydes, and thioureas. For the target compound, 3,4,5-trimethoxybenzylamine serves as the amine component, while propionaldehyde introduces the ethyl group. The reaction proceeds via in situ formation of a thiourea intermediate, which undergoes desulfurization to generate a carbodiimide. Subsequent [3+2] cycloaddition with azide yields the tetrazole ring (Scheme 1).
Regioselectivity Considerations :
Electron-rich aromatic amines, such as 3,4,5-trimethoxybenzylamine, favor N1-substitution due to enhanced nucleophilicity at the amine nitrogen. However, steric effects from the trimethoxybenzyl group may shift selectivity toward N2-substitution, necessitating optimization of reaction time and temperature.
Optimized Protocol
- Reagents : 3,4,5-Trimethoxybenzylamine (1.0 mmol), propionaldehyde (1.2 mmol), thiourea (1.1 mmol), Bi(NO₃)₃·5H₂O (1.0 equiv), triethylamine (3.0 equiv)
- Conditions : Microwave irradiation at 125°C for 15–40 min in acetonitrile
- Workup : Filtration through Celite, concentration, and recrystallization from ethanol/water
- Yield : 68–75% (isolated as off-white crystals)
Key Insight : Extending reaction time beyond 40 min increases byproduct formation (e.g., urea derivatives), while shorter durations (<15 min) yield incomplete cyclization.
Cobalt-Catalyzed [3+2] Cycloaddition for Tetrazole Core Formation
Catalytic Cycle and Intermediate Characterization
Patel et al. demonstrated that cobalt(II) complexes facilitate the [3+2] cycloaddition of sodium azide (NaN₃) with nitriles to form 5-substituted tetrazoles. For the target molecule, ethyl cyanide and 3,4,5-trimethoxybenzyl cyanamide serve as nitrile precursors. The reaction proceeds via coordination of nitriles to the cobalt center, followed by azide insertion and cyclization (Scheme 2).
Substrate Limitations and Modifications
- Ethyl Cyanide : Reacts efficiently (99% conversion in DMSO at 110°C) but requires excess NaN₃ (1.5 equiv) to suppress dimerization.
- 3,4,5-Trimethoxybenzyl Cyanamide : Synthesized via nucleophilic substitution of 3,4,5-trimethoxybenzyl bromide with cyanamide.
Optimized Conditions :
- Catalyst : [L¹Co(N₃)₂] (1 mol%)
- Solvent : DMSO, 110°C, 12 h
- Yield : 82% for ethyltetrazole; 65% for 3,4,5-trimethoxybenzyltetrazole
Challenge : Direct synthesis of 2-ethyl-5-(3,4,5-trimethoxybenzylamino)tetrazole via this method is hindered by poor regiocontrol over N2-substitution.
Diazotization-Cyclization Approach for 5-Aminotetrazole Intermediates
Patent Methodology and Adaptations
A Chinese patent (CN102532047A) outlines a one-pot synthesis of 5-aminotetrazole via diazotization of aminoguanidine salts. Adapting this protocol, 5-amino-2-ethyltetrazole is synthesized as follows:
- Aminoguanidine Formation : Hydrazine hydrate, hydrochloric acid, and cyanamide react to form aminoguanidine hydrochloride.
- Diazotization : NaNO₂ in acidic medium generates the diazonium intermediate.
- Cyclization : Alkaline conditions (pH 4–6) promote tetrazole ring closure.
Post-Functionalization :
- N-Alkylation : 5-Amino-2-ethyltetrazole is treated with 3,4,5-trimethoxybenzyl bromide in DMF/K₂CO₃ to install the benzyl group.
- Yield : 58% after column chromatography (silica gel, ethyl acetate/hexane)
Advantage : Avoids hazardous hydrazoic acid, enhancing process safety.
Comparative Analysis of Synthetic Routes
Table 1 : Performance metrics for leading synthetic approaches.
Mechanistic Insights into Regiochemical Outcomes
Electronic Effects in Three-Component Reactions
The electron-donating methoxy groups in 3,4,5-trimethoxybenzylamine enhance nucleophilicity at the amine nitrogen, favoring N1-substitution. However, steric bulk from the trimethoxybenzyl group destabilizes this pathway, shifting selectivity toward N2-substitution when propionaldehyde is used.
Steric vs. Electronic Trade-offs in Cobalt Catalysis
While cobalt complexes excel at forming 5-substituted tetrazoles, installing substituents at N2 requires bulky nitriles (e.g., neopentyl cyanide) to enforce non-planar transition states—a strategy incompatible with aromatic nitriles like 3,4,5-trimethoxybenzyl cyanamide.
Chemical Reactions Analysis
2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: The compound is used in studies related to its anti-inflammatory, anti-bacterial, and anti-viral properties.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrazol-5-amine involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics, which is crucial for cell division.
Enzyme Inhibition: It inhibits enzymes like thioredoxin reductase and histone lysine-specific demethylase, affecting cellular redox balance and gene expression.
Signal Transduction: The compound can modulate signaling pathways, including those involving heat shock proteins and kinases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
(a) Core Heterocycle :
- Tetrazole vs. Triazole/Triazoloquinazoline: Tetrazoles (as in the target compound and ) exhibit higher polarity and metabolic stability compared to triazoles, which may influence solubility and bioavailability .
(b) Substituent Effects :
Q & A
Q. Basic Characterization
- X-ray Diffraction : Use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling to minimize thermal motion artifacts .
- NMR Analysis : ¹H NMR (DMSO-d₆) shows singlet δ 3.85 ppm (9H, OCH₃) and δ 4.55 ppm (2H, CH₂) .
Advanced Resolution
For disordered methoxy groups, apply TWINABS to handle twinning. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can validate bond lengths and angles against crystallographic data .
How can researchers address discrepancies in reported antimicrobial efficacy across studies?
Q. Basic Analysis
- Standardized Protocols : Use CLSI guidelines for MIC assays. Variations in inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL) may explain conflicting results .
- Control Compounds : Compare with reference drugs (e.g., ciprofloxacin) to calibrate potency .
Advanced Mitigation
Metabolomic profiling (LC-HRMS) identifies bacterial efflux pump upregulation as a resistance mechanism. Co-administration with efflux inhibitors (e.g., reserpine) restores activity by 4-fold .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. Basic Modeling
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 65%) due to high logP (3.2).
- CYP450 Interactions : Use Schrödinger’s QikProp to identify CYP3A4 metabolism hotspots .
Advanced Simulations
Molecular Dynamics (GROMACS) simulations (50 ns) reveal stable binding to human serum albumin (ΔG = −12.4 kcal/mol), suggesting prolonged half-life. Metadynamics can map free-energy barriers for blood-brain barrier penetration .
What strategies improve yield in multi-step syntheses involving tetrazole-amine intermediates?
Q. Basic Optimization
- Stepwise Monitoring : Use TLC (silica, ethyl acetate/hexane 1:1) to track intermediates.
- Protecting Groups : Boc-protection of the amine prevents side reactions during cyclization (yield increases from 45% to 72%) .
Advanced Strategies
Flow chemistry reduces intermediate degradation. For example, a continuous-flow reactor (2 mL/min, 100°C) achieves 90% conversion in the final coupling step .
How do solvent polarity and pH affect the compound’s stability in biological assays?
Q. Basic Stability
- pH Sensitivity : Degrades rapidly at pH < 3 (half-life < 1 hour). Use phosphate buffer (pH 7.4) for in vitro assays .
- Solvent Effects : DMSO stock solutions (>10 mM) precipitate in aqueous media; dilute to <1% v/v .
Advanced Analysis
UV-Vis spectroscopy (λ_max = 270 nm) tracks degradation kinetics. Arrhenius plots (20–40°C) predict shelf-life (t₉₀ = 12 months at 4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
